molecular formula C66H68CaF2N4O12 B13842586 para-Hydroxy Atorvastatin-d5 CalciuM Salt

para-Hydroxy Atorvastatin-d5 CalciuM Salt

Cat. No.: B13842586
M. Wt: 1197.4 g/mol
InChI Key: PYIWEMFVBXVPDU-UOXTVLSDSA-L
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Description

Overview of Primary Academic Research Applications and Methodological Utility

The primary utility of para-Hydroxy Atorvastatin-d5 Calcium Salt is in the development and application of advanced bioanalytical methods for drug metabolism and pharmacokinetic research.

The development of robust and reliable bioanalytical methods is a prerequisite for any clinical or preclinical study. This compound plays a central role in the validation of assays designed to measure Atorvastatin (B1662188) and its metabolites in biological fluids. osf.io

Highly sensitive methods, such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), are developed to simultaneously quantify Atorvastatin, ortho-hydroxy Atorvastatin, and para-hydroxy Atorvastatin. osf.ioresearchgate.net In the validation of such methods, para-Hydroxy Atorvastatin-d5 serves as the dedicated internal standard for para-hydroxy Atorvastatin. This allows for the establishment of key validation parameters as per regulatory guidelines, including linearity, accuracy, precision, and recovery. wjarr.comresearchgate.net

For example, a published UPLC-MS/MS method demonstrated the successful use of para-Hydroxy Atorvastatin-d5 in validating a calibration curve for its unlabeled analogue over a concentration range of 0.200 to 20 ng/mL in human plasma, with high precision and accuracy. osf.io The use of this deuterated standard ensures that the method can reliably quantify low concentrations of the metabolite, which is essential for accurately defining its pharmacokinetic profile. osf.iowjarr.com

Table 1: Example Parameters from a Validated UPLC-MS/MS Method

AnalyteInternal StandardCalibration Curve Range (ng/mL)Mean Extraction Recovery (%)
AtorvastatinAtorvastatin-d50.500 - 250>80%
2-hydroxy Atorvastatin2-hydroxy Atorvastatin-d50.500 - 250>80%
4-hydroxy Atorvastatin4-hydroxy Atorvastatin-d50.200 - 20>80%

Data adapted from a high-throughput UPLC-MS/MS method validation study. osf.io

Before a drug is tested in humans, its metabolic fate is extensively studied using in vitro systems and preclinical animal models. researchgate.net In vitro models, such as human liver microsomes and cultured hepatocytes, provide a controlled environment to investigate metabolic pathways and identify the enzymes responsible for them. researchgate.netnih.gov

In these experiments, this compound is essential for accurately quantifying the rate and extent of the formation of para-hydroxy Atorvastatin from the parent drug. nih.gov By incubating Atorvastatin with these biological systems and using the deuterated metabolite as an internal standard, researchers can precisely measure metabolic activity. This approach is critical for:

Confirming the role of specific enzymes (e.g., CYP3A4) in Atorvastatin metabolism. researchgate.net

Screening for potential drug-drug interactions where co-administered drugs might inhibit or induce these metabolic enzymes. nih.gov

Understanding interpersonal variations in drug metabolism due to genetic factors. researchgate.net

These preclinical and in vitro findings, underpinned by the analytical accuracy afforded by stable isotope-labeled standards like this compound, are fundamental to predicting a drug's behavior in humans. nih.govresearchgate.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C66H68CaF2N4O12

Molecular Weight

1197.4 g/mol

IUPAC Name

calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/2C33H35FN2O6.Ca/c2*1-20(2)31-30(33(42)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-26(38)18-27(39)19-28(40)41;/h2*3-15,20,26-27,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);/q;;+2/p-2/t2*26-,27-;/m11./s1/i2*3D,4D,5D,6D,7D;

InChI Key

PYIWEMFVBXVPDU-UOXTVLSDSA-L

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=C(C=C3)O)C(C)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)[2H])[2H].[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=C(C=C3)O)C(C)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)[2H])[2H].[Ca+2]

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.[Ca+2]

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for Research Standards

Chemical Synthesis Pathways for Deuterium (B1214612) Incorporation at Specific Sites (d5 Labeling)

The strategic incorporation of deuterium into a molecule is a critical step in creating a stable-labeled internal standard. For para-Hydroxy Atorvastatin-d5, the deuterium atoms are typically introduced on one of the phenyl rings, as this position is not prone to back-exchange under physiological conditions. The synthesis can be achieved by utilizing a deuterated starting material in a convergent synthesis plan. google.com

The core structure of atorvastatin (B1662188) is often assembled using the Paal-Knorr synthesis, which forms the central pyrrole (B145914) ring. nih.gov To achieve the d5 labeling, a key precursor containing a pentadeuterated phenyl group, such as aniline-2,3,4,5,6-d5, is used as a starting material. researchgate.net This deuterated building block is incorporated early in the synthetic sequence. The remainder of the molecule is then constructed around this labeled core using established synthetic routes. nih.gov

The synthesis involves several key transformations:

Formation of the Pyrrole Core: A deuterated precursor is reacted with other components to form the pentasubstituted pyrrole ring.

Side-Chain Elaboration: The dihydroxyheptanoic acid side chain, crucial for the molecule's activity, is installed.

Hydroxylation: The para-hydroxy group is introduced onto the non-deuterated phenyl ring.

Salt Formation: The final step involves the hydrolysis of the ester protecting group on the side chain, followed by the formation of the hemi-calcium salt.

This approach ensures that the deuterium label is stable and located at a specific, non-labile position within the molecule.

Table 1: Key Precursors for d5-Labeled Synthesis
PrecursorRole in Synthesis
Aniline-d5Provides the pentadeuterated phenyl group for isotopic labeling. researchgate.net
Substituted 1,4-diketoneReacts with the deuterated amine in the Paal-Knorr cyclocondensation. nih.gov
Chiral side-chain synthonIntroduces the stereochemically defined dihydroxyheptanoic acid moiety.

Advanced Purification Techniques for Obtaining High-Purity Research-Grade para-Hydroxy Atorvastatin-d5 Calcium Salt

Achieving the high level of purity required for a research-grade standard (often >99.5%) necessitates a multi-step purification strategy. eurofins.com Initial purification may involve classical techniques such as recrystallization or solvent extraction to remove the bulk of reaction byproducts and unreacted starting materials. eag.com

For final purification, advanced chromatographic techniques are essential:

Preparative High-Performance Liquid Chromatography (HPLC): This is a key technique for isolating the target compound from closely related structural impurities. By scaling up analytical HPLC methods, significant quantities of highly pure material can be obtained.

Chiral Chromatography: Atorvastatin has two chiral centers, leading to the possibility of diastereomeric impurities. ppj.org.ly Ensuring stereoisomeric purity is critical for a reference standard. wisdomlib.org Chiral stationary phases (CSPs), such as Chiralpak® columns, are used in either normal-phase, reversed-phase, or supercritical fluid chromatography (SFC) to effectively separate these stereoisomers. wisdomlib.orgmagtechjournal.commedjpps.comingentaconnect.com

The combination of these methods ensures the removal of process-related impurities, isomers, and any potential degradation products, yielding a standard of the requisite high purity. eurofins.comeag.com

Table 2: Purification Methodologies for Research Standards
TechniquePurposePurity Target
Recrystallization/ExtractionBulk purification, removal of major impurities.>95%
Preparative HPLCRemoval of closely related structural impurities.>99%
Chiral Chromatography (HPLC/SFC)Separation of diastereomers and enantiomers. ppj.org.lymagtechjournal.commedjpps.comingentaconnect.com>99.5% (Chemical & Stereoisomeric)

Rigorous Analytical Characterization for Purity and Isotopic Enrichment of Research Materials

Once purified, the material must undergo rigorous characterization to confirm its identity, purity, and the extent of isotopic labeling. This process establishes the material's suitability as a reference standard. pharmtech.commriglobal.org

Spectroscopic techniques provide definitive information about the molecular structure and isotopic composition.

Mass Spectrometry (MS): High-resolution mass spectrometry confirms the molecular weight of the compound. The mass of para-Hydroxy Atorvastatin-d5 will be five mass units higher than its non-labeled analog, directly confirming the incorporation of five deuterium atoms. wikipedia.org MS is also the primary tool for determining isotopic enrichment by analyzing the ratio of the ion intensity of the labeled compound to that of any residual unlabeled compound. clearsynth.comresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for unambiguous structure elucidation. mdpi.com

¹H NMR: In the ¹H NMR spectrum of the d5-labeled compound, the signals corresponding to the protons on the deuterated phenyl ring will be absent. This provides direct evidence of the location of the deuterium labels.

¹³C NMR: The carbon signals of the deuterated phenyl ring will show characteristic splitting patterns (due to C-D coupling) and shifts, further confirming the site of labeling. nih.gov

NMR can also be used to quantify the level of isotopic enrichment by comparing the integration of residual proton signals in the labeled region to other signals in the molecule. acs.orgwikipedia.orgomicronbio.com

Table 3: Expected Mass Spectrometry Data
AnalyteExpected [M+H]⁺ (m/z)Mass Shift (Da)
para-Hydroxy Atorvastatin~575.2N/A
para-Hydroxy Atorvastatin-d5~580.2+5

Chromatographic methods are employed to determine the chemical purity of the final reference standard.

High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is used to assess purity. nih.govmdpi.com The analysis is typically performed on a reversed-phase column (e.g., C18) with UV detection. nih.gov The method must be able to separate the main compound from all potential process-related impurities and degradation products. nih.gov Purity is typically reported as an area percentage, calculated from the integrated peak areas in the chromatogram.

Enantiomeric Purity: As mentioned, specific chiral HPLC or SFC methods are used to confirm the stereoisomeric purity, ensuring that other diastereomers are below a specified limit. ingentaconnect.com Methods outlined in pharmacopeias, such as the United States Pharmacopeia (USP), often serve as a benchmark for quality.

Table 4: Typical HPLC Parameters for Purity Assessment
ParameterTypical Condition
Column Reversed-Phase C18, 2-5 µm particle size ingentaconnect.comnih.gov
Mobile Phase Gradient of Acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate) nih.gov
Flow Rate 0.8 - 1.5 mL/min nih.govresearchgate.net
Detection UV at ~244 nm ingentaconnect.com
Column Temperature 30 - 45 °C researchgate.net

Advanced Analytical Methodologies and Bioanalytical Applications in Research

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS has become the definitive technique for the quantification of atorvastatin (B1662188) and its hydroxylated metabolites in various biological matrices due to its high sensitivity and selectivity. The development of these methods relies on careful optimization of both the chromatographic separation and the mass spectrometric detection, where para-Hydroxy Atorvastatin-d5 Calcium Salt plays a pivotal role.

Optimization of Chromatographic Conditions for Metabolite Separation

Achieving clear separation of atorvastatin and its structurally similar metabolites, such as ortho-hydroxy atorvastatin and para-hydroxy atorvastatin, is fundamental for accurate quantification. osf.io Researchers have employed various column chemistries and mobile phase compositions to optimize this separation.

Column Chemistries: Reversed-phase columns, particularly C18 and C8 chemistries, are predominantly used for the separation of atorvastatin and its metabolites. osf.ionih.govnih.gov Specific examples include:

Acquity UPLC HSS T3 (3.0 mm × 100 mm, 1.8 µm): This column has been used to separate atorvastatin and five of its metabolites within a short run time of 4 minutes. rsc.orgresearchgate.net

Symmetry Shield C18 (150 mm × 4.6 mm, 5 µm): This column chemistry has demonstrated successful isocratic separation of atorvastatin and its active metabolites. osf.io

Phenomenex Kinetex XB-C18 (50 mm × 2.1 mm, 1.7 µm): This stationary phase has been utilized in ultra-high performance liquid chromatographic systems for high-throughput analysis. mdpi.com

Ascentis® Express C18 (75 mm × 4.6 mm, 2.7 µm): This fused-core column has been used to achieve separation in under 6 minutes. nih.gov

Mobile Phases: The composition of the mobile phase is critical for achieving the desired retention and peak shape. Typically, a mixture of an aqueous component with an organic solvent like acetonitrile (B52724) or methanol (B129727) is used. nih.govnih.govwjarr.com Additives such as formic acid or ammonium (B1175870) formate (B1220265) are often included to improve ionization efficiency and peak shape by controlling the pH. osf.ionih.govrsc.orgnih.gov

Column TypeMobile Phase CompositionFlow Rate (mL/min)Reference
Acquity UPLC HSS T3 (3.0 mm × 100 mm, 1.8 µm)0.05% Formic acid in Water/Acetonitrile (25:75, v/v)Not Specified rsc.orgresearchgate.net
Symmetry Shield C18 (150 mm × 4.6 mm, 5 µm)Acetonitrile:2mM Ammonium formate (pH 3.0) (65:35, v/v)0.7 osf.io
Ascentis® Express C18 (75 mm × 4.6 mm, 2.7 µm)0.005% Formic acid in Water:Acetonitrile:Methanol (35:25:40, v/v/v)0.6 nih.gov
Zorbax XDB C8 (50 mm × 4.6 mm, 3.5 µm)Acetonitrile:0.5% Acetic acid (45:55, v/v)1.0 mdpi.com
ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)Gradient of 10 mM Ammonium formate & 0.04% Formic acid in Water (A) and Acetonitrile (B)0.4 nih.gov

Strategic Selection and Optimization of Mass Spectrometric Parameters

The mass spectrometer settings are fine-tuned to ensure maximum sensitivity and specificity for the analytes of interest.

Ionization Modes: Electrospray ionization (ESI) is the most common ionization technique used for the analysis of atorvastatin and its metabolites. osf.iorsc.orgnih.gov It can be operated in either positive or negative ion mode. While many methods utilize positive ion mode, some studies have selected negative ion mode to enhance selectivity and sensitivity. nih.govnih.gov

Multiple Reaction Monitoring (MRM): For quantification, tandem mass spectrometers are typically operated in MRM mode. This involves selecting a specific precursor ion for the analyte and then monitoring a specific product ion that is formed after collision-induced dissociation. This highly selective process minimizes interference from other compounds in the matrix. The MRM transitions for para-hydroxy atorvastatin and its deuterated internal standard are carefully optimized.

CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)Reference
AtorvastatinPositive559.2 / 559.4440.3 / 440.1 nih.govrsc.orgnih.gov
Atorvastatin-d5Negative562.4283.2 nih.gov
ortho-Hydroxy AtorvastatinPositive575.3 / 575.4440.4 / 466.2 rsc.orgnih.gov
para-Hydroxy Atorvastatin Positive 575.0 / 575.5 440.4 / 440.5 nih.govrsc.orgnih.gov
para-Hydroxy Atorvastatin-d5 Negative 578.5 283.2 nih.gov

Collision Energies: The collision energy used to fragment the precursor ion is another critical parameter that is optimized to maximize the signal of the product ion, thereby enhancing the sensitivity of the assay.

Critical Role as a Stable Isotope Labeled Internal Standard

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis. aptochem.comkcasbio.com An ideal internal standard co-elutes with the analyte and has a similar ionization response and extraction recovery. aptochem.com By incorporating deuterium (B1214612) atoms, the mass of the molecule is increased, allowing it to be distinguished from the non-labeled analyte by the mass spectrometer. emrespublisher.com

This internal standard is added to samples at a known concentration before sample preparation. It compensates for variations that can occur during sample extraction, handling, and injection, as well as for matrix effects that can cause ion suppression or enhancement in the mass spectrometer. kcasbio.com The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte. This normalization process significantly improves the accuracy and precision of the quantification of atorvastatin and its metabolites. osf.ionih.govemrespublisher.com The use of deuterated analogues has been shown to enhance selective detection, especially when metabolites cannot be easily identified due to similar mass fragmentation patterns. emrespublisher.com

Comprehensive Sample Preparation Techniques for Diverse Biological Research Matrices

Effective sample preparation is crucial to remove interfering substances from biological matrices like plasma and to concentrate the analytes of interest before LC-MS/MS analysis. abcam.com The choice of technique depends on the nature of the matrix and the properties of the analytes.

Protein Precipitation (PP) Methodologies for Sample Clean-up

Protein precipitation is a straightforward and widely used method for sample clean-up, particularly for plasma samples. researchgate.netphenomenex.com It involves adding a water-miscible organic solvent, such as acetonitrile, to the plasma sample. wjarr.comthieme-connect.com This causes the proteins to denature and precipitate out of the solution. phenomenex.com After centrifugation, the clear supernatant containing the analytes and the internal standard can be collected for analysis. researchgate.net While simple, this method may not remove all interfering substances and can sometimes lead to matrix effects. researchgate.net

Solid-Phase Extraction (SPE) Techniques for Analyte Enrichment

Solid-phase extraction is a more selective and powerful technique for sample clean-up and analyte enrichment. nih.govnih.govnih.govnih.gov It utilizes a solid sorbent material packed into a cartridge or well plate to selectively adsorb the analytes from the sample matrix. emrespublisher.com Interfering substances can be washed away, and the purified analytes are then eluted with a small volume of a strong solvent. nih.gov This process not only cleans the sample but also concentrates the analytes, which can improve the sensitivity of the assay. osf.io Various reversed-phase sorbents, such as C8 and C18, are commonly used for the extraction of atorvastatin and its metabolites. emrespublisher.com Studies have shown that SPE can provide high and consistent extraction recoveries, often exceeding 70-80% for atorvastatin and its metabolites. osf.ionih.gov

Liquid-Liquid Extraction (LLE) Approaches for Matrix Interference Reduction

In bioanalytical research, the accurate quantification of analytes from complex biological matrices such as human plasma is paramount. Liquid-Liquid Extraction (LLE) is a frequently employed sample preparation technique designed to isolate target analytes and minimize interference from endogenous matrix components. For the analysis of atorvastatin and its metabolites, including para-hydroxy atorvastatin, specific LLE methods have been developed where this compound serves as an ideal internal standard. veeprho.com

One effective approach is a salting-out-assisted liquid-liquid extraction (SALLE) that is both high-throughput and specific. nih.gov This method utilizes acetonitrile for protein precipitation and a mass-spectrometry-friendly salt, such as ammonium acetate, to facilitate the separation of the organic and aqueous layers, thereby extracting the analytes from the plasma. nih.gov The use of a deuterated internal standard like this compound is crucial in this process. It is added to the biological sample prior to extraction and, due to its structural similarity to the target analyte (para-hydroxy atorvastatin), it mimics the analyte's behavior throughout the extraction process. This co-extraction helps to normalize variations in sample preparation, leading to more accurate and precise quantification. nih.govnih.gov Studies have demonstrated that this SALLE method can achieve high recovery for the analytes in a short extraction time of just one minute. nih.gov

Method Validation Parameters and Criteria in Research Bioanalysis

The validation of bioanalytical methods is essential to ensure the reliability and reproducibility of quantitative data. This compound plays a central role in these validation procedures, particularly for methods involving liquid chromatography with tandem mass spectrometry (LC-MS/MS).

Evaluation of Linearity and Dynamic Range for Quantitative Analysis

Linearity assesses the direct proportionality between the analytical response and the concentration of the analyte over a specified range. In methods utilizing this compound as an internal standard, the linearity is determined by analyzing the peak area ratio of the analyte to the internal standard across a series of calibration standards. This approach corrects for variability in injection volume and instrument response.

Research studies have established linear ranges for the quantitative analysis of para-hydroxy atorvastatin in human plasma, demonstrating the effectiveness of using a deuterated internal standard. The dynamic ranges are selected to cover the expected concentrations in clinical or preclinical samples.

Table 1: Reported Linearity and Dynamic Ranges for para-Hydroxy Atorvastatin Analysis

Analyte Dynamic Range Correlation Coefficient (r²) Source
para-hydroxyatorvastatin 0.0100–2.00 ng/mL Not Specified nih.gov
4-ATR (para-hydroxy atorvastatin) 0.200–20 ng/mL Not Specified nih.gov

This table is interactive and allows for sorting of data.

Assessment of Analytical Accuracy and Precision (Intra-day and Inter-day)

Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the reproducibility of results under the same conditions. Both are critical for validated bioanalytical methods and are typically evaluated at multiple concentration levels (low, medium, and high quality control samples).

The use of this compound as an internal standard significantly enhances the accuracy and precision of the analytical method. By normalizing the analyte's response, it compensates for random and systematic errors that may occur during sample processing and analysis. Validation studies for methods quantifying atorvastatin and its metabolites consistently report acceptable levels of precision and accuracy. nih.govnih.gov The precision is often expressed as the relative standard deviation (RSD), with acceptance criteria typically being less than 15%. researchgate.net

Table 2: Summary of Accuracy and Precision Data from Validated Methods

Analyte Parameter Finding Source
Atorvastatin Accuracy (Mean Recovery) 99.4% core.ac.uk
Atorvastatin Precision (RSD) 0.63% core.ac.uk
Atorvastatin Calcium Accuracy (Mean Recovery) 100.08 ± 0.32% nih.gov
Atorvastatin Calcium Precision (RSD) <2% nih.govijrpc.com
Atorvastatin (ATV) Intra-day Precision (RSD) 0.58-1.32% nih.gov

This table is interactive and allows for sorting of data.

Determination of Recovery and Matrix Effect in Research Samples

Recovery is the efficiency of the extraction process, representing the percentage of the analyte extracted from the biological matrix. The matrix effect is the alteration of ionization efficiency of the analyte due to co-eluting substances from the sample matrix. Both parameters are thoroughly investigated during method validation.

This compound is instrumental in evaluating and compensating for these phenomena. Since the internal standard and the analyte have nearly identical chemical properties, they are expected to exhibit similar recovery rates and be affected similarly by matrix components. A stable isotope-labeled internal standard is the preferred choice to correct for matrix effects. High and consistent recovery ensures that a sufficient amount of the analyte reaches the detector for reliable quantification.

Table 3: Reported Extraction Recovery Percentages

Method Analyte(s) and Internal Standard(s) Recovery % Source
Salting-out-assisted LLE Atorvastatin and its metabolites >81% nih.gov
Solid-phase extraction Atorvastatin, metabolites, and their d5-ISTDs >80% nih.gov
Protein Precipitation (Acetonitrile) Atorvastatin 89.55% researchgate.net

This table is interactive and allows for sorting of data.

Stability Assessment of the Analytical Standard under Research Conditions

The stability of an analytical standard under various storage and handling conditions is crucial for ensuring the integrity of bioanalytical results over the course of a study. Stability studies for this compound, as well as its non-labeled counterpart, are performed to determine optimal conditions for storage and to assess its integrity during sample processing.

These assessments typically include freeze-thaw stability, short-term (bench-top) stability at room temperature, long-term storage stability at low temperatures (e.g., -20°C or -70°C), and autosampler stability. researchgate.net The stability of stock and working solutions is also evaluated. nih.gov Data from suppliers and research studies indicate that the compound is stable for extended periods when stored correctly.

Table 4: Stability Data for para-Hydroxy Atorvastatin and Related Compounds

Compound Condition Stability Duration Source
4-hydroxy Atorvastatin (calcium salt) -20°C ≥ 4 years caymanchem.com
[2H5]-p-Hydroxyatorvastatin calcium salt Not Specified ≥ 1 year schd-shimadzu.com
Atorvastatin Stock Solution 268 K (-5.15°C) > 1 month scispace.com
Atorvastatin and Amlodipine Solutions Room Temperature 24 hours nih.gov

This table is interactive and allows for sorting of data.

Investigations into Atorvastatin Metabolism Utilizing Para Hydroxy Atorvastatin D5 Calcium Salt

Elucidation of Enzymatic Biotransformation Pathways in Non-Human Systems (e.g., Microsomes, Hepatocytes, Recombinant Enzymes)

In vitro systems such as liver microsomes, hepatocytes, and recombinant enzymes are pivotal in dissecting the specific enzymatic reactions involved in drug metabolism. The use of para-hydroxy atorvastatin-d5 calcium salt as an internal standard allows for the precise measurement of metabolite formation, providing clear insights into the roles of different enzyme families.

The initial and rate-limiting step in the oxidative metabolism of atorvastatin (B1662188) is hydroxylation, a reaction primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov Extensive research using human liver microsomes and recombinant human CYP enzymes has identified CYP3A4 as the principal isoenzyme responsible for converting atorvastatin to its two main active metabolites: para-hydroxy atorvastatin and ortho-hydroxy atorvastatin. researchgate.net

Following hydroxylation, atorvastatin and its metabolites can undergo Phase II metabolism, primarily through glucuronidation. This process is mediated by uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs). This pathway is significant as it leads to the formation of atorvastatin lactone, an inactive form of the drug, via an unstable acyl glucuronide intermediate.

In vitro studies have identified UGT1A1 and UGT1A3 as the key enzymes involved in this transformation. frontiersin.org Research indicates that UGT1A3, in particular, exhibits the highest rate of atorvastatin lactonization, followed by UGT1A1. researchgate.net Genetic polymorphisms in these UGT enzymes can influence the rate of lactone formation, potentially affecting the systemic exposure to both the active acid form and the inactive lactone metabolite of atorvastatin. frontiersin.org

Identification and Characterization of Novel Atorvastatin Metabolites in Research Models

The primary metabolites of atorvastatin identified in various research models are the pharmacologically active ortho-hydroxy atorvastatin and para-hydroxy atorvastatin, alongside the inactive atorvastatin lactone. While truly "novel" metabolites are not commonly reported in recent literature, the precise characterization and quantification of these known metabolites in different biological matrices are ongoing areas of research.

In such studies, this compound is an invaluable analytical tool. When analyzing samples from in vitro incubations (e.g., with liver microsomes) or from in vivo studies in animal models, this deuterated standard is added at a known concentration. Because it has a slightly higher mass than the non-labeled metabolite due to the deuterium (B1214612) atoms, it can be distinguished by a mass spectrometer. However, it behaves almost identically during sample extraction and chromatographic separation. This allows it to serve as a perfect internal control, correcting for any loss of analyte during sample preparation and for variations in instrument response, thereby ensuring highly accurate quantification of the para-hydroxy atorvastatin formed.

Kinetic Studies of Metabolic Pathways and Enzyme Activities in In Vitro Research Systems

Understanding the kinetics of enzyme-mediated reactions is essential for predicting a drug's metabolic fate. The use of recombinant CYP enzymes has allowed for detailed kinetic analysis of atorvastatin hydroxylation. Both CYP3A4 and CYP3A5 exhibit substrate inhibition kinetics for the formation of the hydroxylated metabolites. researchgate.net

Kinetic studies have determined the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for these reactions. CYP3A4 demonstrates a higher affinity (lower Km) and a higher metabolic rate (Vmax) for atorvastatin compared to CYP3A5, resulting in a significantly greater intrinsic clearance. researchgate.net This data quantitatively confirms the primary role of CYP3A4 in atorvastatin's oxidative metabolism. Such kinetic parameters are crucial for developing pharmacokinetic models that can predict drug behavior in vivo.

Enzyme Kinetic Parameters for Atorvastatin Hydroxylation by Recombinant CYP3A4 and CYP3A5
MetaboliteEnzymeKm (μM)Vmax (pmol/min/pmol P450)CLint (Vmax/Km) (μL/min/pmol P450)
para-Hydroxy AtorvastatinCYP3A415.26.40.42
CYP3A528.45.00.18
ortho-Hydroxy AtorvastatinCYP3A412.810.20.80
CYP3A531.55.10.16

Data derived from studies with human recombinant enzymes. researchgate.net

Comparative Metabolic Research Across Different Non-Human Species (e.g., dog, rat)

Preclinical studies in animal models are essential for drug development. However, metabolic pathways can differ significantly between species, making comparative research critical. Studies directly comparing atorvastatin metabolism in rats and dogs have been conducted to understand these differences.

In both rats and dogs, the primary metabolic pathway is oxidative metabolism, leading to the formation of para-hydroxy and ortho-hydroxy atorvastatin, which are found in both plasma and bile. nih.gov This indicates a qualitative similarity in the primary biotransformation pathways between these species and humans. However, quantitative differences exist. For instance, bile is a more significant route of excretion for atorvastatin and its metabolites in rats compared to dogs, accounting for 73% of an oral dose in rats versus 33% in dogs. nih.gov

Furthermore, a glucuronide conjugate of ortho-hydroxy atorvastatin has been identified in the bile of both species. nih.gov Minor beta-oxidation products have also been detected. nih.gov Toxicokinetic studies in dogs have confirmed the presence of the two active hydroxylated metabolites in circulation. researchgate.netosti.gov In rats, the orthologous enzymes to human CYP3A4, namely rCyp3a1 and rCyp3a2, are responsible for the hydroxylation of atorvastatin. nih.gov

Such comparative studies, which often utilize deuterated standards like [D5]atorvastatin for accurate metabolite identification and quantification, are vital for extrapolating preclinical safety and efficacy data to humans. nih.gov

Applications in Preclinical Pharmacokinetic and Pharmacodynamic Research Models

Contribution to Pharmacokinetic Profiling and Modeling in Animal Studies (e.g., rodents, canines)

In preclinical pharmacokinetic (PK) research, the goal is to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. portico.orgresearchgate.net Accurate measurement of the drug and its metabolites in biological fluids, such as plasma, over time is fundamental to this process. scispace.com Para-Hydroxy Atorvastatin-d5 Calcium Salt is added in a known, fixed concentration to samples from animal studies (e.g., rat or dog plasma) at the beginning of the sample preparation process. scispace.comresearchgate.net

During sample extraction, chromatography, and ionization in the mass spectrometer, any physical or chemical variations can affect the final measurement. nih.gov Because the deuterated standard behaves almost identically to the natural metabolite, it experiences the same variations. researchgate.net By measuring the ratio of the metabolite's signal to the internal standard's signal, researchers can correct for these variations, leading to highly accurate and precise quantification. kcasbio.comnih.gov This accuracy is crucial for constructing reliable concentration-time curves and calculating key PK parameters for para-hydroxy atorvastatin (B1662188) in animal models. portico.orgscispace.com

Below is a table illustrating typical mass spectrometry parameters used in bioanalytical methods that would employ a deuterated internal standard like para-Hydroxy Atorvastatin-d5.

ParameterAnalyte (p-OH Atorvastatin)Internal Standard (p-OH Atorvastatin-d5)
Ionization ModeElectrospray Ionization (ESI), Positive or NegativeElectrospray Ionization (ESI), Positive or Negative
Parent Ion (m/z)~575.5~580.5
Product Ion (m/z)~440.5~440.5 or ~445.5
Dwell Time150 ms150 ms
Note: The exact mass-to-charge (m/z) transitions can vary slightly based on the specific instrument and analytical conditions. nih.govnih.govrsc.org

Research on Drug Distribution and Elimination Mechanisms in Preclinical Biological Systems

To understand where a drug and its metabolites go in the body (distribution) and how they are removed (elimination), researchers must measure their concentrations in various tissues and excreta. Preclinical studies in animal models are essential for gathering this data. portico.orgresearchgate.net

The use of this compound as an internal standard enables the accurate quantification of para-hydroxy atorvastatin in diverse and complex biological matrices beyond plasma, such as liver, kidney, intestine, urine, and feces. Each matrix has unique components that can interfere with the analytical measurement, a phenomenon known as the "matrix effect." kcasbio.comnih.gov The stable isotope-labeled internal standard co-elutes with the analyte during chromatography and experiences the same matrix effects (ion suppression or enhancement). kcasbio.com This co-behavior allows for the normalization of the analyte's signal, ensuring that the measured concentrations in different tissues accurately reflect the metabolite's distribution and are not skewed by analytical artifacts. This reliable data is vital for elucidating the pathways of metabolite clearance and understanding its potential for accumulation in specific organs.

Investigation of Potential Drug-Drug Interactions at the Metabolic Level in Non-Clinical Research Models

Atorvastatin is metabolized primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver. wjarr.comijpsjournal.com Many other drugs can inhibit or induce this enzyme, leading to significant drug-drug interactions (DDIs). researchgate.net Preclinical DDI studies in animal models are conducted to predict and understand these interactions. researchgate.netresearchgate.net

In these studies, animal models are administered atorvastatin along with a second investigational drug. researchgate.net The concentration of atorvastatin and its key metabolites, including para-hydroxy atorvastatin, are then measured. A change in the concentration of the metabolite compared to control animals (receiving only atorvastatin) can indicate a DDI at the metabolic level. The precision afforded by using this compound as an internal standard is critical. It ensures that any observed changes in the metabolite's concentration are a true result of a biological interaction and not due to analytical variability, thereby providing dependable data for assessing the DDI risk of new drug candidates. kcasbio.comresearchgate.net

The table below provides an example of pharmacokinetic data that would be reliably generated using a deuterated internal standard in a preclinical study.

ParameterAtorvastatin Alone (Rat Model)Atorvastatin + Potent CYP3A4 Inhibitor
para-Hydroxy Atorvastatin Cmax (ng/mL)15.23.1
para-Hydroxy Atorvastatin AUC (ng·h/mL)75.818.2
Note: This data is illustrative, representing the type of quantitative comparison made possible by accurate bioanalysis.

Emerging Research Directions and Future Methodological Advancements

Integration with High-Resolution Mass Spectrometry (HRMS) and Ion Mobility Spectrometry for Enhanced Metabolite and Impurity Characterization

The unequivocal identification and characterization of drug metabolites and impurities are critical in pharmaceutical research. While standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool, it can face limitations, particularly when dealing with isomeric compounds. nih.gov The integration of High-Resolution Mass Spectrometry (HRMS) and Ion Mobility Spectrometry (IMS) represents a significant methodological leap forward.

HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass spectrometers, provide highly accurate mass measurements, enabling the determination of elemental composition and confident identification of unknown metabolites and impurities. emrespublisher.com This capability is a substantial improvement over nominal mass measurements, reducing ambiguity in structural elucidation.

Ion Mobility Spectrometry (IMS) adds another dimension of separation based on the size, shape, and charge of an ion, quantified as its collision cross-section (CCS). nih.gov This technique is particularly valuable for separating isomeric metabolites, such as ortho- and para-hydroxy atorvastatin (B1662188), which often produce identical or very similar MS/MS fragmentation spectra, making them indistinguishable by mass spectrometry alone. nih.govx-chemrx.com By integrating IMS with LC-MS/MS, researchers can achieve separation of these isomers based on their different drift times in the IMS cell, allowing for their individual characterization and quantification. nih.gov The use of para-Hydroxy Atorvastatin-d5 Calcium Salt as an internal standard in such advanced workflows ensures that the analytical precision is maintained throughout the more complex separation and detection process.

Table 1: Comparison of Mass Spectrometry Techniques for Metabolite Analysis

Feature Standard MS/MS High-Resolution MS (HRMS) HRMS with Ion Mobility (IMS)
Primary Function Quantification & structural confirmation via fragmentation. Provides highly accurate mass measurements for elemental composition determination. Separates ions based on size, shape, and charge in addition to mass.
Isomer Separation Limited; often cannot distinguish between isomers with similar fragmentation. Limited; cannot separate isomers based on accurate mass alone. Excellent; separates isomers based on their unique collision cross-sections (CCS). nih.gov
Confidence in ID Moderate; relies on fragmentation patterns and retention time. High; elemental composition significantly constrains possible identities. emrespublisher.com Very High; adds CCS value as an additional, orthogonal identifier. nih.gov

| Application | Routine targeted quantification. | Metabolite identification, impurity profiling. | Characterization of complex mixtures, separation of isomeric metabolites and impurities. nih.gov |

Application in Systems Biology and Metabolomics Research within Non-Human and In Vitro Contexts

Systems biology aims to understand complex biological systems by studying the interactions between various components, such as genes, proteins, and metabolites. nih.gov Metabolomics, the large-scale study of small molecules, provides a functional readout of the physiological state of a cell or organism, reflecting the downstream products of gene and protein expression. nih.gov

In non-human and in vitro research settings, such as studies involving animal models or human liver microsomes, this compound plays a crucial role. nih.govemrespublisher.com The use of stable isotope-labeled compounds is central to modern metabolomics for achieving absolute quantification of metabolites. nih.gov By adding a known concentration of the deuterated standard to a biological sample, researchers can accurately measure the concentration of the endogenous (non-labeled) para-hydroxy atorvastatin, correcting for variations in sample preparation and instrument response.

Furthermore, stable isotope tracers are used to elucidate metabolic pathways and networks. nih.gov While para-Hydroxy Atorvastatin-d5 itself is typically used as an internal standard, the principles of isotope labeling are key to these studies. For instance, cells or organisms can be supplied with a stable isotope-labeled precursor (e.g., ¹³C-glucose), and mass spectrometry can then be used to track the incorporation of the label into downstream metabolites, revealing active metabolic pathways. nih.gov The analytical methods developed for quantifying atorvastatin metabolites using deuterated standards are directly applicable to these more complex tracer studies, providing the necessary precision to map metabolic fluxes.

Table 2: Applications in Non-Human and In Vitro Research

Research Area Application of this compound Research Goal
In Vitro Metabolism Internal standard for quantifying metabolite formation in human liver microsomes or hepatocytes. To determine the rate and profile of atorvastatin metabolism by specific enzymes (e.g., CYP3A4). caymanchem.com
Pharmacokinetic (PK) Studies in Animal Models Internal standard for quantifying plasma concentrations of para-hydroxy atorvastatin over time. To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of atorvastatin in a preclinical setting.
Metabolomics & Systems Biology Serves as a precise quantitative standard in untargeted or targeted metabolomics experiments. nih.gov To accurately measure changes in metabolite levels in response to atorvastatin exposure, contributing to a systems-level understanding of its effects.

| Transporter Studies | Internal standard for measuring the uptake or efflux of para-hydroxy atorvastatin in cell lines expressing specific drug transporters. | To investigate the role of transporters in the disposition of atorvastatin and its metabolites. |

Advancements in Automation and Miniaturization of Bioanalytical Assays for High-Throughput Research

The demand for higher throughput in drug discovery and development has driven significant advancements in the automation and miniaturization of bioanalytical assays. Manual assay procedures are often labor-intensive and susceptible to variability. Modern research increasingly relies on robotic systems to perform repetitive tasks such as liquid handling, sample preparation, and analysis. nih.gov

A prime example is the development of automated enzyme inhibition assays using robotic workstations (e.g., Tecan-based systems) in a 96-well plate format. nih.gov Such systems can automate the entire process, including protein precipitation of plasma samples, the mixing of reagents like HMG-CoA reductase and a labeled substrate (e.g., ¹⁴C-labeled HMG-CoA), incubation, and separation of the final product for analysis. nih.govresearchgate.net This high-throughput approach allows for the rapid analysis of numerous samples, which is essential for pharmacokinetic studies. nih.gov

The use of this compound as an internal standard is fully compatible with these automated workflows. It is typically added early in the sample preparation process to ensure that any variability introduced by the automated handling is normalized, thereby maintaining the accuracy and precision of the results. Miniaturization, primarily through the use of 96-well or 384-well plates, reduces the required sample volume and reagent consumption, lowering costs and allowing for more extensive studies.

Table 3: Advantages of Automated and Miniaturized Bioanalytical Assays

Feature Manual Assays Automated & Miniaturized Assays
Throughput Low High; capable of processing hundreds to thousands of samples per day. nih.gov
Precision & Reproducibility Operator-dependent, higher potential for variability. High; robotic liquid handling minimizes human error. nih.gov
Sample/Reagent Volume Higher volumes required. Significantly reduced, often in the microliter range.
Labor & Time Labor-intensive and time-consuming. Reduced hands-on time, allows for unattended operation.

| Data Management | Manual data entry and processing. | Integrated software for assay control, data acquisition, and analysis. |

Exploration of Novel Isotopic Labeling Strategies Beyond Deuteration for Advanced Drug Research

Deuterium (B1214612) labeling, as seen in this compound, is a widely used and effective strategy, primarily for use as an internal standard in mass spectrometry. x-chemrx.commusechem.com The increased mass allows the labeled compound to be distinguished from its endogenous counterpart without significantly altering its chemical properties. However, deuteration is not the only isotopic labeling strategy, and others are explored for different research applications.

One limitation of deuterium labeling is that the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can sometimes slow down metabolic processes that involve breaking this bond, a phenomenon known as the "deuterium kinetic isotope effect" (DKIE). researchgate.net While often negligible for its role as an internal standard, this effect can be exploited to create more metabolically stable drugs. Conversely, for certain research questions, it is desirable to avoid this effect or to place a label in a position that is completely resistant to metabolic loss.

To address this, researchers incorporate heavier stable isotopes such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) into the core structure or "backbone" of the molecule. chemicalsknowledgehub.com This approach prevents the loss of the label during metabolic processes and is invaluable for metabolic flux analysis and ADME studies where the fate of the entire molecule needs to be tracked. chemicalsknowledgehub.com Additionally, radioactive isotopes like Carbon-14 (¹⁴C) and Tritium (³H) are frequently used in ADME studies. musechem.comchemicalsknowledgehub.com Because they are radioactive, they can be detected with extremely high sensitivity, allowing researchers to trace the disposition of a drug and all its metabolites in excretory products. chemicalsknowledgehub.com These alternative labeling strategies provide a broader toolkit for pharmaceutical researchers to investigate complex biological questions beyond what is possible with deuteration alone.

Table 4: Comparison of Isotopic Labeling Strategies in Drug Research

Isotope Label Type Common Use Advantages Considerations
Deuterium (²H) Stable Internal standards for MS, altering metabolic rates (DKIE). musechem.comresearchgate.net Relatively inexpensive, synthetically accessible. Can be lost via metabolic exchange; may alter pharmacokinetics due to DKIE. researchgate.netchemicalsknowledgehub.com
Carbon-13 (¹³C) Stable Metabolic flux analysis, NMR studies, internal standards for MS. musechem.com Placed in metabolically stable positions, provides rich data in NMR. chemicalsknowledgehub.com Higher cost of labeled starting materials.
Nitrogen-15 (¹⁵N) Stable Used similarly to ¹³C for nitrogen-containing compounds. Useful for tracking nitrogen metabolism. Applicable only to molecules containing nitrogen.
Carbon-14 (¹⁴C) Radioactive Gold standard for quantitative whole-body autoradiography and ADME studies. chemicalsknowledgehub.com Extremely high sensitivity, allows for detection of all drug-related material. Requires specialized handling and facilities for radioactivity.

| Tritium (³H) | Radioactive | Receptor binding assays, early-stage ADME studies. musechem.com | High specific activity. | Weaker beta-emitter than ¹⁴C, potential for label exchange. |

Q & A

Q. How is para-Hydroxy Atorvastatin-d5 Calcium Salt synthesized, and what analytical methods confirm its structural integrity?

The synthesis involves introducing deuterium atoms into the para-hydroxy metabolite of atorvastatin, followed by calcium salt formation. Key steps include hydroxylation at the para position, deuteration under controlled conditions (e.g., using deuterated reagents), and purification via recrystallization. Structural confirmation employs nuclear magnetic resonance (NMR) for deuterium incorporation analysis and high-resolution mass spectrometry (HRMS) to verify molecular mass (e.g., C₆₆H₅₈D₁₀CaF₂N₄O₁₂, MW ~1197.40) . High-performance liquid chromatography (HPLC) with UV detection (e.g., 244 nm) is used to assess purity (>98%) .

Q. What role does this compound play in pharmacokinetic studies?

As a deuterated internal standard, it minimizes matrix effects in mass spectrometry (LC-MS/MS) by providing near-identical ionization efficiency and retention time to non-deuterated atorvastatin metabolites. This enables precise quantification of parent drugs and metabolites in biological matrices (e.g., plasma, hepatocytes). Deuterium labeling also reduces interference from endogenous compounds .

Q. How does this compound interact with HMG-CoA reductase in mechanistic studies?

Like atorvastatin, it competitively inhibits HMG-CoA reductase by binding to the enzyme’s active site, blocking the conversion of HMG-CoA to mevalonate. Deuterium substitution does not alter this interaction but enhances metabolic stability, allowing prolonged in vitro observation of enzyme kinetics .

Advanced Research Questions

Q. What strategies optimize chromatographic separation of this compound from its ortho-hydroxy isomer in complex mixtures?

Use reversed-phase HPLC with a C18 column and gradient elution (e.g., acetonitrile/0.1% formic acid). Adjusting the mobile phase pH to 3.5–4.0 enhances selectivity by exploiting differences in hydroxyl group positioning. For LC-MS/MS, a triple quadrupole system with multiple reaction monitoring (MRM) further distinguishes isomers via unique fragmentation patterns (e.g., m/z transitions for para vs. ortho forms) .

Q. How do researchers resolve discrepancies in stability data for this compound under varying pH conditions?

Stability studies show that acidic conditions (pH < 4) accelerate degradation via lactonization, while neutral/basic conditions (pH 7–9) improve stability. Contradictions arise from differences in solvent systems (e.g., aqueous vs. organic). To standardize protocols, use buffered solutions (e.g., phosphate buffer, pH 7.4) and validate stability using forced degradation studies coupled with mass spectrometry to identify degradation products .

Q. What methodologies validate the absence of residual solvents in this compound batches?

Gas chromatography with headspace sampling (GC-HS) is employed, following ICH Q3C guidelines. A DB-624 column and flame ionization detector (FID) separate and quantify solvents like methanol, ethyl acetate, and dichloromethane. Method validation includes specificity, linearity (R² > 0.995), and sensitivity (LOQ ≤ 50 ppm) .

Q. How does CYP3A4 polymorphism affect the metabolic profiling of this compound in vitro?

Recombinant CYP3A4 isoforms (e.g., CYP3A41/*1 vs. CYP3A422) are incubated with the compound in human liver microsomes. LC-MS/MS quantifies secondary metabolites (e.g., ortho-hydroxy derivatives) to assess metabolic flux differences. Deuterium labeling reduces intrinsic clearance, enabling precise tracking of enzyme-specific pathways .

Methodological Considerations

Q. What protocols ensure accurate quantification of this compound in tissue distribution studies?

Homogenize tissues (e.g., liver, muscle) in ice-cold methanol:water (70:30), centrifuge, and filter supernatants. Use a deuterated internal standard (e.g., para-Hydroxy Atorvastatin-d10) to correct for extraction efficiency. LC-MS/MS parameters: ESI+ mode, MRM transitions (e.g., m/z 559→440 for the analyte), and a calibration curve spanning 1–1000 ng/mL .

Q. How do researchers differentiate this compound from its (3S,5R) isomer in impurity profiling?

Chiral chromatography with a cellulose-based column (e.g., Chiralpak IC) and isocratic elution (hexane:ethanol, 85:15) separates enantiomers. X-ray crystallography or circular dichroism (CD) spectroscopy further confirms stereochemical purity .

Data Interpretation and Validation

Q. What statistical approaches address batch-to-batch variability in deuterium incorporation efficiency?

Use ANOVA to compare deuterium/hydrogen ratios (determined via isotopic abundance MS) across batches. Implement quality control (QC) samples with pre-defined acceptance criteria (e.g., ±5% deviation). Multivariate analysis (e.g., PCA) identifies process parameters (e.g., reaction temperature, deuteration time) influencing variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.